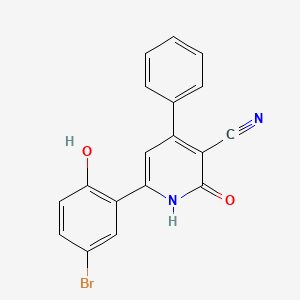
Cyclohexylammonium ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The cyclohexylammonium ion is an organic compound belonging to the class of cyclohexylamines. It consists of a cyclohexane ring attached to an amine group, resulting in the chemical formula C₆H₁₄N . This compound is of interest due to its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylammonium ions can be synthesized through the protonation of cyclohexylamine. One common method involves the reaction of cyclohexylamine with hydrochloric acid, resulting in the formation of cyclohexylammonium chloride . Another method includes the metathesis and ligand addition reactions to form complexes such as cyclohexylammonium tetraisothiocyanatocobaltate(II) .
Industrial Production Methods
Industrial production of cyclohexylammonium ions often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexylammonium ions undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of cyclohexanone or cyclohexanol.
Reduction: Reduction reactions can convert cyclohexylammonium ions back to cyclohexylamine.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone, while reduction can regenerate cyclohexylamine.
Applications De Recherche Scientifique
Cyclohexylammonium ions have diverse applications in scientific research:
Chemistry: Used as building blocks for synthesizing complex organic compounds and supramolecular structures.
Biology: Studied for their interactions with biological molecules and potential as enzyme inhibitors.
Medicine: Investigated for their potential therapeutic effects and as intermediates in drug synthesis.
Industry: Employed in the production of nanomaterials and as precursors for metal sulfides and oxides.
Mécanisme D'action
The mechanism of action of cyclohexylammonium ions involves their interaction with molecular targets such as enzymes. For instance, they can inhibit the activity of UDP-N-acetylglucosamine 1-carboxyvinyltransferase, an enzyme involved in bacterial cell wall synthesis . This inhibition can disrupt cell wall formation, making cyclohexylammonium ions potential candidates for antibacterial agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: The parent compound of cyclohexylammonium ion, differing by the absence of protonation.
4-Methyl-cyclohexylammonium: A derivative with a methyl group attached to the cyclohexane ring.
Uniqueness
Cyclohexylammonium ions are unique due to their ability to form stable complexes with various ligands, making them versatile in supramolecular chemistry and materials science . Their protonated nature also allows for distinct interactions with biological targets compared to their non-protonated counterparts.
Propriétés
Formule moléculaire |
C6H14N+ |
|---|---|
Poids moléculaire |
100.18 g/mol |
Nom IUPAC |
cyclohexylazanium |
InChI |
InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2/p+1 |
Clé InChI |
PAFZNILMFXTMIY-UHFFFAOYSA-O |
SMILES |
C1CCC(CC1)[NH3+] |
SMILES canonique |
C1CCC(CC1)[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


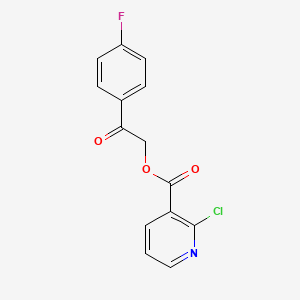
![4-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-oxomethyl]-2-ethyl-1-phthalazinone](/img/structure/B1224080.png)
![1-[4-(2-Prop-2-enylphenoxy)butyl]pyrrolidine](/img/structure/B1224081.png)
![2-(4-methoxyphenyl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide](/img/structure/B1224082.png)
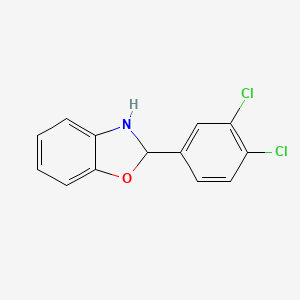
![N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE](/img/structure/B1224091.png)
![3-[[[1,3-Dioxo-2-(2-oxolanylmethyl)-5-isoindolyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224092.png)
![N-[(2,4-Dimethylphenyl)methyl]-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B1224093.png)
![3-[(1-Methyl-5-tetrazolyl)thio]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1224095.png)
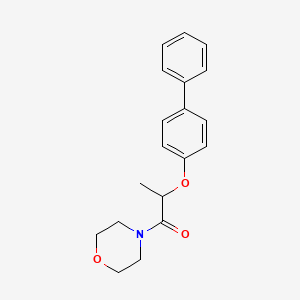
![7-ethyl-7-methyl-2-sulfanylidene-6,9-dihydro-1H-pyrano[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224097.png)
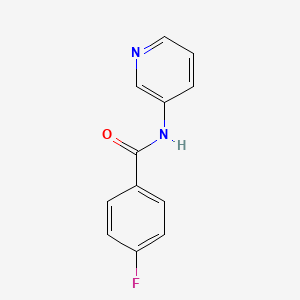
![2-(1,3-benzodioxol-5-yl)-N-[(2-ethoxyphenyl)methyl]-N-(2-pyridinylmethyl)ethanamine](/img/structure/B1224099.png)
